molecular formula C17H11ClFN3O B2358304 3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1031557-91-1

3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2358304
CAS No.: 1031557-91-1
M. Wt: 327.74
InChI Key: FIAKWMNGTPUYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyrimidoindole core with a chlorobenzyl and a fluoro substituent, making it an interesting subject for chemical and pharmacological research.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions, making it suitable for the synthesis of complex molecules like this compound.

Another approach involves the use of indole-2-carboxylic derivatives as starting materials, which can be transformed into pyrimidoindol-4-ones through intramolecular N–H/C–H coupling reactions . This method offers a controllable synthesis pathway with high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly advantageous for industrial applications due to its mild reaction conditions and functional group tolerance . Additionally, solvent-free methods and the use of environmentally benign reagents can further enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of a pyrimidoindole core with chlorobenzyl and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O/c18-13-4-2-1-3-10(13)8-22-9-20-15-12-7-11(19)5-6-14(12)21-16(15)17(22)23/h1-7,9,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAKWMNGTPUYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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